molecular formula C9H18ClNO2 B6290081 (R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride CAS No. 2514709-11-4

(R)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride

Cat. No.: B6290081
CAS No.: 2514709-11-4
M. Wt: 207.70 g/mol
InChI Key: RAGBLBBMRQLNKB-DDWIOCJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is a chemical compound with a molecular formula of C9H18ClNO2 It is a hydrochloride salt form of a methyl ester derivative of 2-amino-3-cyclopentylpropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanemethanol, which is a versatile reactant.

    Amination: The cyclopentanemethanol undergoes amination to introduce the amino group.

    Esterification: The resulting amino alcohol is then esterified with methanol to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for ®-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride involve large-scale synthesis using similar steps as described above but optimized for higher yields and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

®-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

®-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, particularly in enzyme inhibition and receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of ®-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride: The enantiomer of the compound with similar properties but different biological activity.

    Cyclopentanemethanol derivatives: Compounds with similar cyclopentyl structures but different functional groups.

Uniqueness

®-Methyl 2-amino-3-cyclopentylpropanoate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (2R)-2-amino-3-cyclopentylpropanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2.ClH/c1-12-9(11)8(10)6-7-4-2-3-5-7;/h7-8H,2-6,10H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGBLBBMRQLNKB-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1CCCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1CCCC1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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